![molecular formula C12H22O2 B14450819 Methyl [(1S,2S)-2-hexylcyclopropyl]acetate CAS No. 73765-18-1](/img/structure/B14450819.png)
Methyl [(1S,2S)-2-hexylcyclopropyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(1S,2S)-2-hexylcyclopropyl]acetate is an organic compound with a unique structure that includes a cyclopropyl ring substituted with a hexyl group and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(1S,2S)-2-hexylcyclopropyl]acetate typically involves the cyclopropanation of an appropriate alkene followed by esterification. One common method is the reaction of hexylmagnesium bromide with cyclopropylcarboxaldehyde to form the corresponding alcohol, which is then esterified with acetic anhydride under acidic conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [(1S,2S)-2-hexylcyclopropyl]acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl [(1S,2S)-2-hexylcyclopropyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying esterification and cyclopropanation reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of Methyl [(1S,2S)-2-hexylcyclopropyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active cyclopropyl compound, which can then interact with biological pathways, potentially modulating enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate
- Methyl [(1R,2S)-2-isopropyl-5-methylcyclohexyl]acetate
Uniqueness
Methyl [(1S,2S)-2-hexylcyclopropyl]acetate is unique due to its specific cyclopropyl structure and hexyl substitution, which confer distinct chemical and physical properties compared to other similar esters. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
73765-18-1 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
methyl 2-[(1S,2S)-2-hexylcyclopropyl]acetate |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-10-8-11(10)9-12(13)14-2/h10-11H,3-9H2,1-2H3/t10-,11-/m0/s1 |
Clé InChI |
VSKWTVATUAOXNT-QWRGUYRKSA-N |
SMILES isomérique |
CCCCCC[C@H]1C[C@H]1CC(=O)OC |
SMILES canonique |
CCCCCCC1CC1CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B14450742.png)
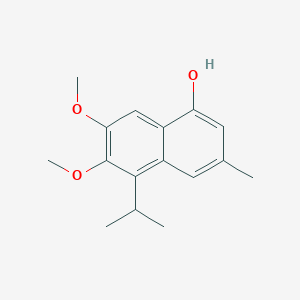
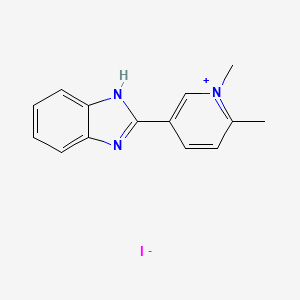
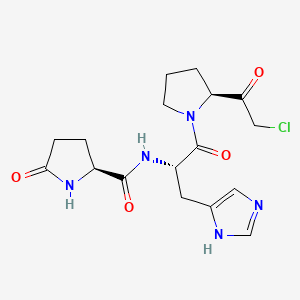
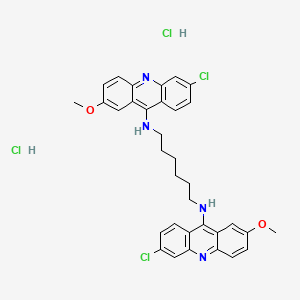
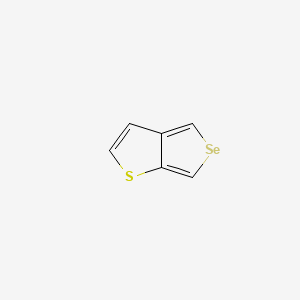

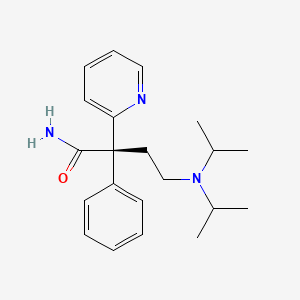
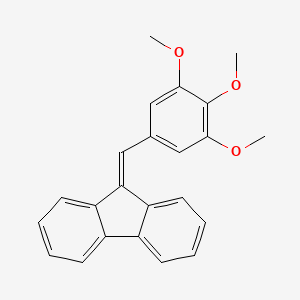

![Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14450789.png)
![1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14450801.png)


